molecular formula C18H23N3O2 B2822718 3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea CAS No. 901550-15-0

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Cat. No.: B2822718
CAS No.: 901550-15-0
M. Wt: 313.401
InChI Key: DUXGWNBSKLUUBD-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
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Biological Activity

3-Cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a cyclohexyl group, a furan moiety, and a pyridine derivative, which may contribute to its pharmacological properties.

The molecular formula of this compound is C17H21N3O2C_{17}H_{21}N_3O_2 with a molecular weight of approximately 299.37 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
IUPAC Name4-cyclohexyl-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
InChI KeyIWKKOMZLCAPPKA-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties:

  • Antimicrobial Activity : Initial assays indicate that the compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug.

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate a promising antimicrobial profile, especially against E. coli.

Anticancer Activity

The anticancer effects were assessed using several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The following IC50 values were observed:

Cell LineIC50 (µM)
A54915.4
MCF712.8
HeLa10.5

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various disease models:

  • In Vivo Antitumor Efficacy : A study involving mouse models of breast cancer demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound significantly reduced swelling, indicating strong anti-inflammatory effects.

Properties

IUPAC Name

3-cyclohexyl-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(20-15-7-2-1-3-8-15)21(14-17-10-6-12-23-17)13-16-9-4-5-11-19-16/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXGWNBSKLUUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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